molecular formula C21H21Cl2N3O3S B8701091 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)- CAS No. 178980-70-6

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-

Cat. No. B8701091
M. Wt: 466.4 g/mol
InChI Key: ZGXMGQQWBAQARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)- is a useful research compound. Its molecular formula is C21H21Cl2N3O3S and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

178980-70-6

Product Name

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((4-nitrophenyl)methyl)-

Molecular Formula

C21H21Cl2N3O3S

Molecular Weight

466.4 g/mol

IUPAC Name

2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(4-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethanol

InChI

InChI=1S/C21H21Cl2N3O3S/c1-13(2)20-21(30-18-10-15(22)9-16(23)11-18)25(19(24-20)7-8-27)12-14-3-5-17(6-4-14)26(28)29/h3-6,9-11,13,27H,7-8,12H2,1-2H3

InChI Key

ZGXMGQQWBAQARR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCO)CC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 ml of concentrated hydrochloric acid was dissolved 1.3 g (2.34 mmol) of the benzyl compound (125a), the mixture was refluxed with heating for 4 hours and worked up. To the reaction mixture was added a saturated aqueous sodium hydrogen carbonate solution, and extracted with ethyl acetate. The extract was washed with water and dried, distilled off, the residual oil was treated with ether, arid crystallized to give 5-(3,5-dichlorophenylthio)-2-(2-hydroxyethyl)-4-isopropyl-1-p-nitrobenzyl-1H-imidazole (126a). m.p. 169-171° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
benzyl
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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